4-Fluoro-3-hydroxy-3'-(trifluoromethoxy)biphenyl
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Overview
Description
4-Fluoro-3-hydroxy-3’-(trifluoromethoxy)biphenyl is a fluorinated biphenyl derivative known for its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethoxy groups imparts distinct physicochemical characteristics, making it a compound of interest in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the development of more efficient trifluoromethoxylation reagents has facilitated the large-scale production of trifluoromethoxy-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-hydroxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethoxy groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups.
Scientific Research Applications
4-Fluoro-3-hydroxy-3’-(trifluoromethoxy)biphenyl has several applications in scientific research:
Medicine: Explored as a candidate for drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxy-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its anti-inflammatory effects . The compound’s ability to reduce reactive oxygen species (ROS) accumulation and apoptosis in cells highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
4-Hydroxy-3’-(trifluoromethoxy)biphenyl: Lacks the fluorine atom at the 4-position, which may affect its reactivity and biological activity.
4-Fluoro-3-hydroxybiphenyl: Does not contain the trifluoromethoxy group, potentially altering its physicochemical properties.
3-Hydroxy-3’-(trifluoromethoxy)biphenyl: Similar structure but without the fluorine atom, which may influence its chemical behavior.
Uniqueness: The presence of both fluorine and trifluoromethoxy groups in 4-Fluoro-3-hydroxy-3’-(trifluoromethoxy)biphenyl imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and materials science .
Properties
IUPAC Name |
2-fluoro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTUPRKHLWHZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684515 |
Source
|
Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261764-19-5 |
Source
|
Record name | 4-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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